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Compound of Interest

Compound Name: 4-Methylquinoline-8-sulfonamide

CAS No.: 1315366-10-9

Cat. No.: B1464069

Get Quote

Executive Summary
4-Methylquinoline-8-sulfonamide (C₁₀H₁₀N₂O₂S) is a critical scaffold in medicinal chemistry,

particularly in the development of zinc-metalloprotease inhibitors and modulators of the M2

isoform of pyruvate kinase (PKM2). Its structural duality—combining a lipophilic, basic quinoline

core with a polar, acidic sulfonamide moiety—presents unique challenges in purification.

This Application Note provides a definitive guide to crystallizing this compound. Unlike simple

organic solids, 4-Methylquinoline-8-sulfonamide exhibits amphoteric solubility, meaning its

saturation point is heavily dictated by pH and solvent dielectric constants. The protocols below

are designed to maximize purity (>99.5% HPLC) and control polymorphic form, essential for

consistent biological assays.

Physicochemical Profiling & Solubility Landscape
Before attempting crystallization, one must understand the "Solubility U-Curve." This molecule

has two ionizable centers:

Quinoline Nitrogen (Basic): pKa ≈ 4.8 – 5.2 (Protonates in acid).
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Sulfonamide Nitrogen (Acidic): pKa ≈ 9.8 – 10.2 (Deprotonates in base).

Implication: The molecule is least soluble at neutral pH (zwitterionic or neutral form) and highly

soluble in both strong acid (pH < 2) and strong base (pH > 11).

Table 1: Solubility Profile (25°C)
Solvent System Solubility Usage Strategy

Water (pH 7) < 0.1 mg/mL Anti-solvent

Ethanol (Abs.) Moderate (Cold) / High (Hot) Primary Solvent

Methanol High Solvent (Polymorph risk)

DMSO / DMF Very High (>100 mg/mL) Avoid (Hard to remove)

1M HCl High (Cationic form) Dissolution phase

1M NaOH High (Anionic form) Dissolution phase

Ethyl Acetate Low/Moderate Anti-solvent / Wash

Protocol A: Thermal Recrystallization
(Ethanol/Water System)
Recommended for: Final polishing of crude material (purity >90%) to achieve analytical grade

crystals.

This method relies on the steep solubility gradient of the compound in aqueous ethanol. It is

chemically gentle and minimizes thermal decomposition.

Materials
Crude 4-Methylquinoline-8-sulfonamide

Solvent: Ethanol (95%)

Anti-solvent: Deionized Water

Equipment: Jacketed reactor or round-bottom flask with reflux condenser, magnetic stir bar.
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Step-by-Step Methodology
Slurry Generation: Charge the crude solid into the reactor. Add Ethanol (95%) at a ratio of 5

mL per gram of solid.

Thermal Dissolution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

Checkpoint: If the solution does not clarify after 10 minutes at reflux, add Ethanol in 1

mL/g increments. Do not exceed 10 mL/g total.

Hot Filtration (Critical): While maintaining temperature >70°C, filter the solution through a

pre-heated sintered glass funnel (or Celite pad) to remove insoluble inorganic salts (e.g.,

sodium chloride from synthesis).

Controlled Nucleation: Return filtrate to a clean vessel. Cool slowly to 60°C.

Seeding: At 60°C, add seed crystals (0.1 wt%) if available. If not, scratch the glass wall to

induce nucleation.

Anti-Solvent Addition: Slowly add warm water (50°C) dropwise until a faint, persistent

turbidity appears. (Typical ratio: 10-20% of ethanol volume).

Cooling Ramp:

Cool to 25°C at a rate of 10°C/hour.

Once at 25°C, cool further to 0-4°C (ice bath) and hold for 2 hours.

Isolation: Filter the off-white crystals under vacuum.

Washing: Wash the cake with cold 50% Ethanol/Water.

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: pH-Swing Precipitation (Amphoteric
Purification)
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Recommended for: Large-scale purification of crude synthesis batches containing significant

organic impurities.

This method utilizes the molecule's pKa properties to "switch" it into solution and then "crash" it

out, leaving non-amphoteric impurities behind.

Step-by-Step Methodology
Acid Dissolution: Suspend crude material in 1M HCl (10 mL/g). Stir at room temperature until

fully dissolved (solution will be yellow/orange due to protonated quinoline).

Purification: Extract this aqueous acidic phase with Ethyl Acetate (2x). Impurities soluble in

organic solvents will be removed; the product remains in the water layer.

Neutralization (The Swing): Transfer the aqueous acid layer to a beaker. Place in an ice bath

(0-5°C).

Precipitation: Slowly add 2M NaOH dropwise with rapid stirring. Monitor pH continuously.

Target: Adjust pH to 6.8 – 7.2.

Observation: The solution will cloud as it approaches neutral pH. Massive precipitation

occurs at the isoelectric point.

Aging: Allow the slurry to stir at pH 7 for 30 minutes to ripen the crystals (Ostwald ripening).

Filtration & Wash: Filter the solid.[1] Crucial: Wash copiously with water to remove NaCl

formed during neutralization.

Final Wash: Perform a final displacement wash with cold Isopropanol (IPA) to aid drying.

Visualization: Experimental Workflows
The following diagrams illustrate the logic flow for both purification strategies and the solubility

behavior.
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Method A: Thermal Recrystallization Method B: pH-Swing (Amphoteric)

Crude 4-Methylquinoline-8-sulfonamide

Dissolve in Ethanol (95%) @ 78°C

High Purity Input

Dissolve in 1M HCl (pH < 2)

Dirty Input

Hot Filtration (Remove Salts)

Cool to 60°C + Seed

Slow Cool to 4°C

Isolate & Dry @ 50°C

Wash with Ethyl Acetate
(Remove Organics)

Slow Add NaOH to pH 7.0

Precipitate @ Isoelectric Point

Filter & Wash (H2O -> IPA)

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the appropriate purification route based on input purity.
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Figure 2: Conceptual Solubility "U-Curve" demonstrating the pH-Swing mechanism.

Critical Quality Attributes & Troubleshooting
Polymorphism (Type A vs. Type C)
Literature and patents regarding quinoline sulfonamides indicate susceptibility to

polymorphism.

Type C (Metastable): Often formed during rapid cooling or from Methanol.

Type A (Stable): Favored by slower cooling in Ethanol/Water and higher drying temperatures

(>80°C).

Recommendation: For pharmaceutical consistency, target the stable form by adhering to the

slow cooling ramp in Protocol A and ensuring thorough drying.

Troubleshooting Table
Issue Probable Cause Corrective Action

"Oiling Out"
Temperature dropped too fast

or solution too concentrated.

Re-heat to dissolve. Add 10%

more ethanol. Seed at a higher

temperature (65°C).

Low Yield
Too much solvent or pH not

optimized (Method B).

Concentrate mother liquor. For

Method B, ensure pH is exactly

7.0 ± 0.2.

Colored Impurities
Oxidation products or metal

contaminants.[2]

Use activated carbon

(charcoal) during the hot

dissolution step (Method A),

then filter.

High Ash Content
Trapped inorganic salts

(NaCl/Na₂SO₄).

Ensure the "Hot Filtration" step

is rigorous. Increase water

wash volume in Method B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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